molecular formula C21H27NO6 B11156062 N-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

N-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

Cat. No.: B11156062
M. Wt: 389.4 g/mol
InChI Key: OPTNZIZLTOXTTL-UHFFFAOYSA-N
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Description

N-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine: is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-hexyl-4-methyl-2-oxo-2H-chromen-7-ol.

    Esterification: The hydroxyl group of the chromen-7-ol is esterified with 2-bromo-propanoic acid under basic conditions to form the intermediate ester.

    Amidation: The ester is then reacted with glycine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbonyl group in the chromen ring can yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester linkage.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).

Biology:

  • Investigated for its antimicrobial properties against various bacterial strains.
  • Potential use as an anti-inflammatory agent.

Medicine:

  • Explored for its anticoagulant properties, similar to other coumarin derivatives.
  • Potential application in the treatment of cardiovascular diseases.

Industry:

  • Used in the development of new materials with specific optical properties.
  • Potential use in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with various molecular targets:

    Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

    Anticoagulant Activity: It inhibits the synthesis of vitamin K-dependent clotting factors.

Comparison with Similar Compounds

    Warfarin: A well-known anticoagulant with a similar coumarin structure.

    Coumarin: The parent compound with various biological activities.

    4-Hydroxycoumarin: Another anticoagulant with a simpler structure.

Uniqueness:

  • The presence of the hexyl and methyl groups in the chromen ring enhances its lipophilicity and biological activity.
  • The glycine moiety provides additional sites for chemical modification and potential biological interactions.

This detailed article provides a comprehensive overview of N-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

2-[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid

InChI

InChI=1S/C21H27NO6/c1-4-5-6-7-8-17-13(2)16-10-9-15(11-18(16)28-21(17)26)27-14(3)20(25)22-12-19(23)24/h9-11,14H,4-8,12H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

OPTNZIZLTOXTTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C(C=C2)OC(C)C(=O)NCC(=O)O)OC1=O)C

Origin of Product

United States

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